molecular formula C19H44N2O7Si2 B1592831 N,N-Bis[3-(triethoxysilyl)propyl]urea CAS No. 69465-84-5

N,N-Bis[3-(triethoxysilyl)propyl]urea

Cat. No.: B1592831
CAS No.: 69465-84-5
M. Wt: 468.7 g/mol
InChI Key: PCBFLGCGQJZONK-UHFFFAOYSA-N
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Description

Foundational Role of Organosilane Coupling Agents in Heterogeneous Systems

Organosilane coupling agents are a class of compounds essential for creating stable bonds between organic and inorganic materials. gelest.comzmsilane.com These agents are molecular bridges that connect materials with different chemical natures, such as inorganic fillers (e.g., glass, metals, ceramics) and organic polymers. zmsilane.comdakenchem.com

The general structure of an organosilane is R-Si-X₃, where 'X' represents a hydrolyzable group, typically an alkoxy group (like ethoxy), and 'R' is an organofunctional group. gelest.com The mechanism involves two main steps:

Reaction with Inorganic Substrates: The alkoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups on the surface of inorganic materials to form stable, covalent siloxane bonds (Si-O-Substrate). dakenchem.comrussoindustrial.ru

Interaction with Organic Polymers: The organofunctional 'R' group is designed to be compatible and reactive with the organic polymer matrix, forming a strong bond through mechanisms like covalent bonding or physical interactions such as hydrogen bonding. dakenchem.com

Structural Design Principles and Bifunctional Nature of N,N-Bis[3-(triethoxysilyl)propyl]urea

The molecular architecture of this compound is central to its efficacy as a high-performance coupling agent. It is a bifunctional molecule with a distinct design that imparts superior bonding capabilities.

Bifunctional Structure: The compound consists of a central urea (B33335) moiety (-NH-CO-NH-) linked to two propyl chains. Each propyl chain is terminated by a triethoxysilyl group [-Si(OCH₂CH₃)₃]. alfa-chemistry.com

Inorganic-Reactive Functionality: The two triethoxysilyl groups at the ends of the molecule provide the sites for inorganic reactivity. Upon hydrolysis, they form multiple reactive silanol groups, which can then form strong, covalent siloxane bonds with inorganic substrates like silica (B1680970), glass, or metal oxides. guidechem.com

Organic-Reactive Functionality: The central urea group provides the organic-reactive functionality. The nitrogen-hydrogen bonds in the urea group are capable of forming strong hydrogen bonds with various polymer matrices, such as polyurethanes or epoxies, enhancing crosslinking and adhesion.

Dipodal Silane (B1218182) Advantage: Because it has two triethoxysilylpropyl "feet," it is classified as a dipodal (or bis-) silane. This structure allows it to form up to six bonds with a substrate, compared to the three bonds formed by conventional monopodal silanes. This increased number of anchor points leads to enhanced hydrolytic stability at the interface, improved durability of the bond, and better mechanical properties in coatings and composites. gelest.comguidechem.com

The combination of strong covalent bonding to inorganic surfaces and robust hydrogen bonding within an organic matrix makes this compound a highly effective adhesion promoter and crosslinker.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number69465-84-5 alfa-chemistry.comguidechem.com
Molecular FormulaC₁₉H₄₄N₂O₇Si₂ alfa-chemistry.comguidechem.com
Molecular Weight468.73 g/mol alfa-chemistry.comguidechem.com
IUPAC Name1,1-bis(3-triethoxysilylpropyl)urea alfa-chemistry.com
Boiling Point494.2°C at 760 mmHg guidechem.com
Flash Point252.7°C guidechem.com
Density0.923 g/cm³ guidechem.com
Refractive Index1.449 guidechem.com

Overview of Key Academic Research Trajectories and Applications

Research into this compound and its trimethoxy analogue highlights its versatility and effectiveness in various advanced material applications.

Adhesives, Coatings, and Sealants: The compound is widely used to enhance the adhesion and durability of coatings, adhesives, and sealants. guidechem.com Its ability to form strong bonds with substrates ensures long-lasting performance and resistance to environmental factors. The dipodal nature of the silane contributes to greater hydrolytic stability, which is critical for applications exposed to moisture. gelest.comguidechem.com

Polymer Composites and Hybrid Materials: In the field of composites, this silane is used to improve the compatibility and interaction between inorganic fillers (like silica or silicates) and polymer matrices. nih.gov For example, a similar urea-containing silane, 1,1-diallyl-3-(3-(triethoxysilyl)propyl)urea, has been synthesized for use in silica-reinforced rubber composites for tires, demonstrating the utility of the urea functional group in such systems. kglmeridian.com Research on silica/epoxy composites has shown that organosilanes are essential for creating a stable link between the filler and the polymer, which enhances mechanical and thermal properties. nih.gov A related sulfur-containing silane, bis(triethoxysilylpropyl)tetrasulfide, has been shown to improve filler distribution and the properties of rubber composites. mdpi.com

Porous Materials and Molecular Recognition: A notable area of research involves the synthesis of microporous organosilicas using bis-urea silane precursors like 1,3-bis(3-(triethoxysilyl)propyl)urea (BTPU). Through acidic condensation, researchers have created a microporous polysilsesquioxane material with a structure resembling a metal-organic framework (MOF). researchgate.net This material demonstrated excellent and highly selective adsorption of acetonitrile (B52724), suggesting potential applications in capturing volatile organic compounds (VOCs) and for use as molecular sieves. researchgate.net

Surface Modification: The fundamental ability of this compound to alter surface properties makes it a valuable tool for surface modification. It can be used to treat inorganic powders to make them more dispersible in organic polymers and liquids or to modify surfaces for improved biocompatibility in medical devices. russoindustrial.ru

Properties

IUPAC Name

1,1-bis(3-triethoxysilylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFLGCGQJZONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H44N2O7Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624138
Record name N,N-Bis[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69465-84-5
Record name N,N-Bis[3-(triethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of N,n Bis 3 Triethoxysilyl Propyl Urea

Synthetic Pathways to the Core N,N-Bis[3-(triethoxysilyl)propyl]urea Structure

The creation of the fundamental this compound molecule relies on well-established chemical transformations, primarily centered around the formation of the urea (B33335) linkage from aminopropyltrialkoxysilane precursors.

The principal method for synthesizing this compound involves the reaction of 3-aminopropyltriethoxysilane (B1664141) (APTES) with a suitable carbonyl source. Several synthetic strategies have been developed to achieve this transformation, including both phosgene-based and phosgene-free routes.

Historically, hazardous reagents like phosgene (B1210022) and isocyanates were common in urea synthesis. rsc.orgresearchgate.net However, contemporary methods prioritize safer alternatives. rsc.orgresearchgate.net One prevalent approach is the reaction of APTES with 3-isocyanatopropyltriethoxysilane. chemicalbook.com This reaction directly forms the desired urea-bridged silane (B1218182).

Another common and more environmentally benign method involves the reaction of two equivalents of APTES with one equivalent of urea. google.com This process typically occurs at elevated temperatures, often in a solvent-free medium or in an inert solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF), to drive the reaction to completion and remove byproducts such as ammonia. google.com The reaction of APTES with urea derivatives like triphosgene (B27547) can also be employed, often in the presence of a base such as triethylamine (B128534) to neutralize acidic byproducts.

The reaction between primary amines or diamines and 3-(triethoxysilyl)propyl isocyanate is another effective route, yielding bis(triethoxysilanes) with a urea functional group in high yields. researchgate.net Additionally, the reaction of aminosilanes with carbamates presents a phosgene-free pathway to compounds containing both urea and silyl (B83357) groups. google.comgoogle.com

For the synthesis of related compounds, such as N,N'-Bis(3-trimethoxysilylpropyl)urea, similar methods are used, substituting the corresponding trimethoxysilyl precursor for the triethoxysilyl one.

Table 1: Comparison of Synthetic Routes to this compound

PrecursorsReagents/ConditionsAdvantagesDisadvantages
3-Aminopropyltriethoxysilane (APTES) and 3-IsocyanatopropyltriethoxysilaneDirect reactionHigh yield, clean reactionIsocyanate precursor can be hazardous
APTES and UreaHigh temperature, optional solventReadily available and inexpensive precursors, environmentally friendlyRequires higher temperatures, potential for side reactions
APTES and TriphosgeneTriethylamine (base)Controlled reactionTriphosgene is a safer alternative to phosgene but still requires careful handling
Primary amines/diamines and 3-(triethoxysilyl)propyl isocyanateDirect reactionHigh yields, good purityIsocyanate precursor
Aminosilanes and CarbamatesHeatPhosgene-freeMay require specific carbamate (B1207046) precursors

The sol-gel process is a widely utilized technique for preparing materials from this compound due to its ability to form homogeneous networks at low temperatures. nih.gov The control of reaction parameters during the synthesis of the precursor itself and during its subsequent sol-gel processing is critical for achieving high yields, purity, and the desired material properties.

Key parameters that influence the synthesis include temperature, the presence and type of catalyst, and the stoichiometric ratio of reactants. For instance, in the synthesis from APTES and urea, reaction temperatures are typically maintained between 80–130°C to facilitate the reaction while minimizing unwanted side reactions. google.com Anhydrous conditions are crucial to prevent premature hydrolysis and condensation of the triethoxysilyl groups.

During the sol-gel process, the hydrolysis and condensation of the silane are controlled by factors such as the water-to-alkoxide ratio, pH (catalyst), and solvent. nih.gov Both acidic and basic catalysts can be used to control the rates of hydrolysis and condensation. illinois.edu For example, catalysts like urea can be used in microwave-assisted hydrothermal synthesis to produce specific morphologies of silica (B1680970). mdpi.com The choice of catalyst affects the microstructure of the resulting gel. illinois.edu Purification of the synthesized this compound is often achieved through vacuum distillation or column chromatography to remove unreacted precursors and byproducts.

Table 2: Influence of Reaction Parameters on Synthesis and Sol-Gel Processing

ParameterEffect on SynthesisEffect on Sol-Gel Process
TemperatureAffects reaction rate and selectivity. Higher temperatures can increase yield but may also lead to side products. google.comInfluences hydrolysis and condensation rates, affecting gelation time and final material structure.
CatalystCan accelerate urea formation and influence reaction pathways. Controls the pH, which dictates the relative rates of hydrolysis and condensation, thereby influencing the network structure. illinois.edu
StoichiometryCrucial for maximizing the yield of the desired bis-substituted urea and minimizing mono-substituted byproducts. The water-to-alkoxide ratio determines the extent of hydrolysis and the degree of cross-linking in the final network. nih.gov
SolventCan influence reaction kinetics and solubility of reactants and products. Affects the homogeneity of the sol and can influence pore structure during drying.
Purity of PrecursorsImpurities can lead to side reactions and affect the final properties of the material.Impurities in the precursor can be incorporated into the final material, altering its properties.

Engineering of Derivative Precursors for Specific Material Systems

The versatility of this compound extends to its use as a foundational molecule for creating more complex, tailored precursors for advanced material systems. These engineered derivatives are designed to impart specific properties and functionalities to the final materials.

This compound and its analogs are key components in the synthesis of "Ureasils," which are hybrid organic-inorganic polymers. In these materials, the urea linkages provide hydrogen bonding sites that contribute to the material's mechanical properties and thermal stability, while the siloxane bridges form the inorganic network. wacker.com

The synthesis of these materials often involves the co-condensation of the bis-silyl urea precursor with other organotrialkoxysilanes during the sol-gel process. This allows for the tuning of the material's properties by varying the ratio and type of organic bridging groups. For example, silane-terminated polyurethanes can be produced by reacting NCO-containing prepolymers with aminosilanes, forming urea linkages. wacker.com The synthesis of hydroxyl-terminated trialkoxysilanes, which can then undergo condensation to form oligomers, provides another route to incorporating urea-like (carbamate) functionalities into branched structures. researchgate.net These oligomeric and polymeric chains can be designed to have specific lengths and functionalities, leading to materials with controlled flexibility, hydrophobicity, and reactivity.

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silica core and organic functional groups at the corners. nih.gov They are considered nanoscale building blocks for creating advanced hybrid materials with enhanced thermal, mechanical, and chemical stability. nih.govnih.gov

This compound and similar structures can be used to create urea-bridged POSS frameworks. The synthesis of functionalized POSS often starts with the hydrolytic condensation of RSi(OR')₃ precursors. nih.gov Urea functionalities can be introduced into POSS structures through various methods, including the amidation of aminopropyl-functionalized POSS. nih.gov For instance, aminopropyl-hepta(isobutyl)-POSS can be synthesized and then further reacted to incorporate urea or other functional groups. nih.gov The "corner capping" reaction of POSS-silanols with functionalized silane coupling agents is a primary method for producing functionalized POSS monomers. google.com This allows for the precise placement of urea groups, which can then influence the self-assembly and properties of the resulting POSS-based materials. These urea-bridged POSS molecules can act as multifunctional crosslinkers or as monomers in polymerization reactions to create highly structured polymer-POSS hybrids. nih.govnih.gov

Mechanistic Investigations of Silane Hydrolysis and Condensation for N,n Bis 3 Triethoxysilyl Propyl Urea Systems

Hydrolytic Activation of Triethoxysilyl Groups and Silanol (B1196071) Formation Dynamics

(C₂H₅O)₃Si-R-Si(OC₂H₅)₃ + 6H₂O → (HO)₃Si-R-Si(OH)₃ + 6C₂H₅OH (where R represents the - (CH₂)₃NHC(O)NH(CH₂)₃ - bridge)

The dynamics of silanol formation are governed by several key factors. The rate of hydrolysis is significantly influenced by the pH of the system. nih.gov Hydrolysis is generally slow at a neutral pH but is accelerated under both acidic (pH < 4) and basic (pH > 10) conditions. mdpi.comnih.gov Under acidic conditions, the reaction is typically initiated by the protonation of the ethoxy group, making the silicon atom more susceptible to nucleophilic attack by water. In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.com

The nature of the alkoxy group also plays a critical role; ethoxy groups, as found in this compound, tend to hydrolyze more slowly than methoxy (B1213986) groups, which can enhance the stability and working life of prepared solutions. shinetsusilicone-global.com Temperature also affects the reaction rate in accordance with the Arrhenius law, with higher temperatures leading to faster hydrolysis. nih.gov

Table 1: Factors Influencing the Rate of Triethoxysilyl Group Hydrolysis

Factor Effect on Hydrolysis Rate Mechanism/Reason Citation
pH Slow at neutral pH; rapid in acidic and alkaline media. Catalysis by H⁺ (protonation of alkoxy group) or OH⁻ (nucleophilic attack on Si). nih.gov
Alkoxy Group Slower for ethoxy compared to methoxy groups. Steric hindrance and inductive effects of the alkyl group. shinetsusilicone-global.com
Temperature Rate increases with increasing temperature. Provides sufficient activation energy for the reaction to proceed. nih.gov
Solvent System The presence and concentration of water are critical. Water is a necessary reactant for the hydrolysis process. nih.gov

The Influence of the Urea (B33335) Moiety on Supramolecular Interactions and Network Formation

Beyond the covalent siloxane framework, the central urea moiety (-NH-C(O)-NH-) of the N,N-Bis[3-(triethoxysilyl)propyl]urea molecule plays a profound role in guiding the network architecture through non-covalent, supramolecular interactions. rsc.org The urea group contains both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), enabling it to form strong and directional hydrogen bonds.

These hydrogen-bonding interactions can occur between adjacent urea groups, creating an ordered, physically cross-linked network that reinforces the covalent siloxane backbone. This dual-reactivity, where covalent condensation of the silyl (B83357) groups occurs simultaneously with supramolecular assembly of the urea groups, is a defining feature of these systems. The competition between the kinetics of silanol condensation and the formation of urea-based hydrogen bonds can significantly affect the final material properties, including interfacial adhesion and mechanical strength. For instance, the formation of strong urea-urea hydrogen bonds can introduce a degree of order and rigidity to the polymer network, enhancing its thermal and mechanical stability. researchgate.net

Computational Modeling of Reaction Pathways and Energetics

To gain a deeper, molecular-level understanding of the complex reaction landscape of this compound systems, computational modeling has emerged as an indispensable tool. nih.gov These methods allow for the detailed investigation of reaction mechanisms, transition states, and the energetics that govern both hydrolysis and condensation.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for elucidating the elementary steps of silane (B1218182) hydrolysis and condensation. chemrxiv.org DFT calculations can be used to optimize the geometries of reactants, intermediates, transition states, and products involved in the reaction pathways. nih.govchemrxiv.org

By calculating the electronic energies of these structures, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation barriers (energetics) for different proposed mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis), providing insights into the most favorable reaction pathways under specific conditions. nih.govresearchgate.net Furthermore, quantum chemical descriptors can be computed to understand the reactivity of the molecules, and spectroscopic data (e.g., vibrational frequencies) can be predicted to aid in the interpretation of experimental results from techniques like FTIR. chemrxiv.org

Table 2: Application of Quantum Chemical Calculations in Studying Silane Reactions

Computational Task Information Gained Relevance to Mechanism Citation
Geometry Optimization Provides stable 3D structures of reactants, intermediates, and transition states. Identifies the key molecular structures along a reaction coordinate. chemrxiv.org
Frequency Calculation Confirms stationary points as minima or transition states; predicts vibrational spectra. Validates the calculated reaction pathway and aids in experimental comparison. nih.gov
Energy Calculation Determines reaction enthalpies and activation energy barriers. Elucidates the thermodynamic and kinetic favorability of different reaction steps. researchgate.net
Reaction Path Following Maps the minimum energy path connecting reactants to products via a transition state. Confirms the sequence of bond-making and bond-breaking events in the mechanism. nih.gov

While quantum chemistry excels at describing individual reaction steps, molecular simulation techniques are better suited for exploring the large-scale dynamics of polymerization and network formation. researchgate.net Reactive molecular dynamics (MD) simulations can model the polycondensation process by allowing covalent bonds to form and break based on predefined criteria derived from quantum chemical data.

These simulations can track the evolution of the system over time, providing insights into the kinetics of network growth and the resulting polymer architecture. nih.gov By simulating a large ensemble of molecules, it is possible to predict how factors like monomer concentration, temperature, and pH influence the rate of polymerization, the degree of cross-linking, and the final morphology of the siloxane network. rsc.org This approach bridges the gap between the quantum mechanical description of single reactions and the macroscopic properties of the final material. researchgate.net

Advanced Material Development and Performance Enhancement Using N,n Bis 3 Triethoxysilyl Propyl Urea

Design and Fabrication of Organic-Inorganic Hybrid Materials

The molecular architecture of N,N-Bis[3-(triethoxysilyl)propyl]urea is ideally suited for the fabrication of sophisticated organic-inorganic hybrid materials. These materials synergistically combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability).

The sol-gel process is a fundamental technique for synthesizing polysilsesquioxane (PSQ) networks from this compound, also known as 1,3-bis(3-(triethoxysilyl)propyl)urea (BTPU). This process involves the controlled hydrolysis of the triethoxysilyl groups in the presence of water, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups to form a three-dimensional siloxane network.

The key steps in the sol-gel synthesis are:

Hydrolysis: The Si-OCH₂CH₃ bonds react with water, often catalyzed by an acid or base, to form reactive silanol groups (Si-OH) and ethanol (B145695) as a byproduct.

Condensation: The silanol groups subsequently react with each other (water-producing condensation) or with remaining ethoxy groups (alcohol-producing condensation) to form stable Si-O-Si linkages, which constitute the backbone of the PSQ network.

Research has demonstrated that the acidic condensation of BTPU can produce microporous organosilicas. researchgate.net These materials exhibit properties similar to metal-organic frameworks (MOFs), with the potential for molecular recognition and sieving applications. researchgate.net The urea (B33335) groups within the resulting bispropylurea-bridged PSQ network provide specific interaction sites, enhancing the material's functionality. researchgate.net The synthesis temperature plays a critical role in the network formation, influencing the total condensation degree and dimensionality of the final hybrid material. mdpi.com For instance, syntheses conducted at elevated temperatures (e.g., 65 °C) can achieve higher condensation degrees (>80%) compared to those at room temperature. mdpi.com

To further tailor the properties of the resulting hybrid materials, this compound can be co-condensed with a variety of other precursors. This strategy allows for the incorporation of different functionalities into the final PSQ network.

Inorganic Precursors: Co-condensation with inorganic alkoxides like tetraethyl orthosilicate (B98303) (TEOS) or tetramethyl orthosilicate (TMOS) can be used to modify the cross-linking density, mechanical strength, and thermal stability of the network. mdpi.com Introducing silica (B1680970) nanoparticles during the sol-gel process of related bridged polysilsesquioxanes has been shown to significantly increase the BET surface area and improve performance in applications like reverse osmosis membranes. researchgate.net

Organic Precursors: Functional organosilanes can be introduced to impart specific properties. For example, co-polycondensation with precursors containing epoxy groups, such as triethoxy(3-glycidyloxypropyl)silane (TEGPS), can create epoxy-based PSQ skeletons for applications like reverse osmosis membranes. researchgate.net Similarly, co-condensation with aminopropyltriethoxysilane can introduce amine functionalities into the network. rsc.org

This approach allows for the creation of a vast library of hybrid materials with precisely controlled compositions and properties.

The versatility of this compound allows for the deliberate design of hybrid structures with specific functions. The inherent urea linkage contributes significantly to the material's properties by forming strong hydrogen bonds, which can enhance adhesion and crosslinking within polymeric matrices.

One notable application is in the development of materials for selective molecular recognition. A bispropylurea-bridged PSQ, synthesized via acidic condensation of BTPU, was found to be a microporous material with excellent functionality for recognizing acetonitrile (B52724). researchgate.net Its adsorption capacity for acetonitrile was 132 times higher than for toluene (B28343), demonstrating high selectivity attributable to the specific size and chemical nature of the pores created by the urea-bridged structure. researchgate.net

Precursor SystemSynthesis MethodResulting StructureTargeted FunctionalityResearch Finding
This compound (BTPU)Acidic Condensation (Sol-Gel)Microporous Bispropylurea-bridged PSQMolecular RecognitionHigh selectivity for acetonitrile adsorption (74 mmol/g), suggesting use in capturing volatile organic compounds (VOCs). researchgate.net
Bis[3-(triethoxysilyl)propyl]amine (BTESPA) + SiO₂ NanoparticlesSol-Gel ProcessPSQ/Silica NanocompositeEnhanced Membrane PerformanceIntroduction of SiO₂ nanoparticles improved water permeability and salt rejection in reverse osmosis membranes. researchgate.net
Bis[3-(triethoxysilyl)propyl]amine (BTESPA) + TEGPSSol-Gel CopolymerizationEpoxy-functionalized PSQModified Membrane PropertiesIncorporation of epoxy units led to the formation of hydroxyl groups, impacting membrane performance. researchgate.net

Interfacial Engineering and Surface Functionalization

The ability of this compound to form durable covalent bonds with inorganic surfaces makes it an exceptional agent for interfacial engineering. By modifying the surface chemistry of substrates, it can dramatically improve adhesion, compatibility, and barrier properties.

This compound and its analogs are widely used to functionalize the surfaces of various inorganic materials. The triethoxysilyl groups react with surface hydroxyl (-OH) groups present on substrates like glass, silica, and metal oxides (e.g., zinc oxide, titanium oxide, alumina, zirconium oxide) to form stable, covalent Si-O-substrate bonds. gelest.comguidechem.com

As a dipodal silane (B1218182), this compound offers superior performance in coatings compared to conventional monofunctional silanes. It has the ability to form up to six bonds with a substrate, leading to significantly greater hydrolytic stability at the interface. gelest.com This enhanced stability translates into longer product shelf life and more durable bonding, especially in environments exposed to moisture. gelest.comguidechem.com

The primary applications in this area include:

Adhesion Promoters: It is used as a coupling agent to improve the bond between organic polymers and inorganic fillers or substrates in composite materials. This is critical in applications ranging from asphalt (B605645) roofing shingles, where it can covalently bond roofing granules to the asphalt, to advanced composite materials requiring enhanced mechanical properties like tensile strength. google.com

Barrier Coatings: The dense, cross-linked siloxane network formed on a surface can act as a protective barrier. When designed to be hydrophobic, these coatings shield polar surfaces from interaction with water. gelest.comguidechem.com While providing a barrier to liquid water and ions, these coatings often maintain permeability to water vapor, allowing the substrate to "breathe" and reducing the risk of deterioration at the coating interface due to trapped moisture. guidechem.com

SubstrateSilane ModifierPurpose of ModificationObserved Outcome
Zinc Oxide (ZnO)Alkyltriethoxysilane, PhenyltriethoxysilaneInterface engineering for hybrid devicesFormation of a stable, hydrophobic surface with altered wetting properties. nih.gov
Glass(3-Mercaptopropyl)trimethoxysilaneImprove adhesion of thiol-ene polymerIncreased bonding strength, preventing delamination in luminescent solar concentrators.
Metal Oxide Nanoparticles (ZnO, TiO₂)N-(3-triethoxysilylpropyl) oleamideCreate superhydrophobic surfacesAchieved water contact angles of 158°-163°, demonstrating superhydrophobicity.
Mineral GranulesBis[3-(triethoxysilyl)propyl] tetrasulfidePromote adhesion to asphaltCovalent bonding to both the granule and asphalt in roofing applications. google.com

Functionalization of Nanomaterials and Porous Solids

This compound is instrumental in the surface modification of various nanomaterials and porous solids, such as mesoporous silica (e.g., SBA-15) and silica nanoparticles. nih.govnih.govresearchgate.net This functionalization is achieved through the covalent bonding of the silane's triethoxysilyl groups to the hydroxyl groups present on the surface of these inorganic materials. frontiersin.org The process involves the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups, which then condense with the surface silanols of the substrate, creating a stable, covalently bound organic layer.

The urea group at the core of the molecule imparts specific properties to the modified surface. This functionalization can enhance the dispersion of nanoparticles, reduce aggregation, and introduce new reactive sites for further chemical modifications or for specific interactions with other molecules. nih.gov For instance, studies on silica nanoparticles have shown that surface modification can minimize non-specific binding, which is crucial for their use in bioanalytical applications. nih.gov

In the context of porous solids like SBA-15, which possesses a high surface area and ordered pore structure, functionalization with urea-containing silanes has been explored for various applications. nih.govresearchgate.net Research has demonstrated that urea-functionalized SBA-15 can act as an effective adsorbent for the removal of heavy metal ions like lead (Pb), cadmium (Cd), and chromium (Cr) from aqueous solutions. researchgate.netresearchgate.netbohrium.com The urea moieties on the surface enhance the material's affinity and selectivity for these metal ions through a chemisorption mechanism. researchgate.netbohrium.com The textural properties of the material, such as specific surface area and pore diameter, are altered by the grafting process, which is a key consideration in designing these functional materials. nih.gov

The table below summarizes the changes in textural properties of SBA-15 upon functionalization, as observed in typical modification processes.

Table 1: Representative Textural Properties of Bare vs. Functionalized SBA-15 Data is illustrative of typical findings in the literature.

MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)Pore Diameter (nm)
Unmodified SBA-15~800~1.10~8.5
Functionalized SBA-15~450~0.70~7.0

Development of Separations and Filtration Membranes

This compound, often abbreviated as BTESPU, is a key precursor in the fabrication of advanced polysilsesquioxane (PSQ) membranes for gas separation, particularly for capturing carbon dioxide (CO2) from nitrogen (N2). mdpi.comresearchgate.net The urea groups within the PSQ matrix are considered "CO2-philic" due to their ability to interact favorably with CO2 molecules, thereby enhancing the membrane's selectivity. researchgate.net

Research has shown that the copolymerization of BTESPU with other organosilane precursors, such as bis(triethoxysilyl)ethane (BTESE), can significantly enhance the CO2 permeance. mdpi.comresearchgate.net For example, a membrane formed from a 1:1 copolymerization of BTESPU and BTESE showed a dramatically increased CO2 permeance of 2.4 × 10⁻⁷ mol m⁻²·s⁻¹·Pa⁻¹, while the CO2/N2 permselectivity saw a slight decrease to 13. mdpi.com This highlights a common strategy for tuning membrane performance to achieve an optimal balance for industrial applications. mdpi.com

The table below presents research findings on the gas separation performance of membranes synthesized with this compound.

Table 2: CO2/N2 Separation Performance of BTESPU-Based Membranes

Membrane CompositionCO₂ Permeance (mol m⁻²·s⁻¹·Pa⁻¹)CO₂/N₂ PermselectivityReference
Pure BTESPU3.8 × 10⁻⁹16 mdpi.com
1:1 BTESPU-BTESE Copolymer2.4 × 10⁻⁷13 mdpi.com

While direct application in traditional reverse osmosis membranes is not widely documented, materials functionalized with urea-containing silanes are highly relevant in other forms of liquid phase separation, notably for environmental remediation. The functionalization of mesoporous silica like SBA-15 with urea groups creates a powerful adsorbent for removing toxic heavy metal ions from wastewater. bohrium.com

This application represents a form of liquid phase separation where the functionalized material acts as a selective filter to capture specific contaminants. The process relies on chemisorption, where the urea groups on the surface of the SBA-15 form chemical bonds with the metal ions. researchgate.netbohrium.com Studies have optimized various parameters, including pH, contact time, adsorbent concentration, and temperature, to maximize the removal efficiency. researchgate.netbohrium.com For instance, optimal adsorption for Pb(II) was achieved at a pH of 4, while for Cd(II) it was at a pH of 5. researchgate.netresearchgate.net

The effectiveness of these materials is quantified by their maximum adsorption capacity. Research has shown that urea-functionalized SBA-15 can achieve significant adsorption capacities for various heavy metals. bohrium.com

Table 3: Maximum Adsorption Capacities of Urea-Functionalized SBA-15

Heavy Metal IonMaximum Adsorption Capacity (mg/g)Reference
Lead (Pb(II))43.85 bohrium.com
Cadmium (Cd(II))30.53 bohrium.com
Chromium (Cr(VI))26.83 bohrium.com

Several strategies are employed to enhance the permeance and selectivity of separation membranes derived from or functionalized with this compound.

For gas separation membranes, a primary strategy is copolymerization . As mentioned, copolymerizing BTESPU with a non-polar, flexible bridging spacer like bis(triethoxysilyl)ethane (BTESE) can create larger network pores, which significantly increases CO2 permeance, albeit often with a slight reduction in selectivity. mdpi.com This approach allows for the fine-tuning of the membrane's free volume and transport properties.

Another strategy involves controlled thermal processing . For membranes made from precursors that can thermally degrade, such as those containing succinic anhydride (B1165640) or monoalkylurea units, calcination at specific temperatures can be used to modify the pore structure. mdpi.com This thermal degradation can liberate small molecules, creating additional voids within the membrane structure, which in turn increases CO2 permeance. mdpi.com

For liquid phase separations using functionalized adsorbents, enhancing performance involves optimizing the operational parameters. This includes adjusting the pH of the solution to maximize the interaction between the urea functional groups and the target ions, as the surface charge and ion speciation are pH-dependent. bohrium.com Optimizing contact time and adsorbent dose ensures that equilibrium is reached and the adsorbent's capacity is fully utilized. researchgate.netbohrium.com

Fabrication of Functional Composites and Elastomers

This compound serves as a highly effective coupling agent in the fabrication of polymer-inorganic hybrid composites. Its bifunctional nature is key to its utility. The molecule possesses two triethoxysilyl groups that can react with inorganic surfaces and a central urea group that can interact with an organic polymer matrix.

The mechanism involves the hydrolysis of the ethoxy groups to silanols, which then form strong, stable siloxane bonds (Si-O-Si) with the surface of inorganic fillers like silica, glass fibers, or metal oxides. gelest.comsilicorex.com This creates a robust link between the filler and the silane. Simultaneously, the urea group, with its capacity for strong hydrogen bonding, provides excellent compatibility and adhesion with a wide range of polymer matrices, such as polyurethanes and epoxies.

This dual reactivity allows the compound to act as a molecular bridge at the interface between the inorganic filler and the organic polymer. gelest.com The benefits of using this compound as a coupling agent include:

Improved Interfacial Adhesion: It significantly enhances the bond between the filler and the matrix, which is crucial for transferring stress from the polymer to the reinforcing filler.

Enhanced Dispersion: By modifying the surface of the inorganic filler, it prevents agglomeration and promotes a more uniform dispersion of the filler particles throughout the polymer matrix. researchgate.net

Improved Mechanical Properties: The enhanced adhesion and dispersion lead to composites with superior mechanical properties, such as increased strength, modulus, and durability. gelest.com

Greater Hydrolytic Stability: As a dipodal silane, it can form more bonds with the substrate compared to conventional monopodal silanes, resulting in a more durable bond that is resistant to moisture. gelest.com

This compound is particularly valuable in applications demanding robust and durable materials where the interface between organic and inorganic components is critical to performance.

Crosslinking Agent in Rubber and Other Polymer Matrices

This compound is a bifunctional organosilane that serves as an effective crosslinking and coupling agent in a variety of polymer systems. cfsilicones.com Its unique molecular structure, featuring a central urea group flanked by two 3-(triethoxysilyl)propyl arms, allows for a dual reactivity mechanism. The triethoxysilyl groups are hydrolyzable, reacting with moisture to form reactive silanol groups. These silanols can then condense with each other to form stable, flexible siloxane (-Si-O-Si-) networks or bond covalently to inorganic substrates and fillers. gelest.com

In one innovative approach, the dynamic nature of the urea bond has been exploited to create advanced polymer networks. Researchers have synthesized linear poly(n-butyl acrylate)-POSS copolymers containing structural units with a hindered urea bond (HUB). rsc.org These linear copolymers can then be crosslinked using a hindered diamine through a dynamic urea exchange reaction. rsc.org This process creates a robust organic-inorganic network that exhibits properties such as self-healing, reprocessability, and thermally-induced shape memory, demonstrating the versatility of urea-based crosslinking strategies. rsc.org

Influence on Interfacial Bonding and Composite Integrity

The triethoxysilyl groups at each end of the molecule hydrolyze to silanols, which then form covalent bonds with hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides (e.g., aluminum, titanium, zirconium). gelest.comguidechem.com This creates a strong, stable link between the silane and the inorganic component. The propyl-urea portion of the molecule, being organic in nature, entangles with or reacts into the polymer matrix, completing the bridge and ensuring efficient stress transfer from the matrix to the filler. gelest.com This improved interfacial adhesion leads to enhanced mechanical properties, such as increased strength and toughness, and greater hydrolytic stability, which extends the service life of the composite material. gelest.comguidechem.com

A study on the corrosion protection of AA 2024 aluminum alloy using a urea/poly(dimethylsiloxane) hybrid coating demonstrated the compound's effectiveness. The structure of the coating, analyzed with infrared reflection-absorption (IR RA) spectroscopy, revealed that formulations promoting more extensive urea-urea interactions and efficient silane-Al interface bonding offered significantly higher corrosion inhibition. nih.gov

Research Findings on Interfacial Bonding of Urea-Silane Coatings

Coating SystemKey Structural FeaturePerformance OutcomeReference
PDMSU/EtOH-PrOH on AA 2024More extensive urea-urea interactions and efficient silane-Al interface bonding. nih.gov10 times higher corrosion inhibition compared to PDMSU/EtOH films. nih.gov nih.gov
Silane-modified MMT in EpoxySilane coupling agents used to modify montmorillonite (B579905) (MMT).Improved interfacial adhesion to the epoxy matrix. researchgate.net researchgate.net
Silane-modified SiO₂ in CompositesSurface modification of SiO₂ particles with silane coupling agents.Effective in controlling interfacial compatibility and enhancing mechanical properties. researchgate.net researchgate.net

Porous Materials for Adsorption and Molecular Recognition

Synthesis of Bridged Polysilsesquioxane Microporous Structures

Bridged polysilsesquioxanes (POSS) are a class of organic-inorganic hybrid materials with well-defined, porous structures. This compound is a key precursor for synthesizing a novel type of microporous POSS with urea groups forming the bridging units. nih.govresearchgate.net These materials, referred to as POSS-urea, are synthesized via an acidic condensation of the urea-silane precursor. nih.gov

The synthesis process typically begins with the creation of the precursor, 1,3-bis(3-(triethoxysilyl)propyl)urea (BTPU), by reacting (3-aminopropyl)triethoxysilane (APTES) with (3-isocyanatopropyl)triethoxysilane (IPTES) under solvent-free conditions. researchgate.netarxiv.org In the subsequent step, the BTPU precursor is dissolved in an aqueous solution, the pH is adjusted to acidic conditions (e.g., pH 2 with HCl), and the mixture is aged under hydrothermal conditions. arxiv.org This process leads to the hydrolysis and condensation of the triethoxysilyl groups, forming a microporous solid composed of polysilsesquioxane cages linked by bispropylurea bridges. nih.govarxiv.org Structural analysis confirms the material possesses maximal pore sizes of approximately 1 nm. nih.gov

Selective Adsorption of Volatile Organic Compounds (VOCs)

The unique structure of POSS-urea, with its uniform micropores and functional urea bridges, makes it a highly effective and selective adsorbent for certain volatile organic compounds (VOCs). nih.gov The material exhibits excellent functionality for molecular recognition, a property that compares favorably with established adsorbents like metal-organic frameworks (MOFs) and zeolites. nih.govresearchgate.net

Research has shown that POSS-urea is particularly adept at capturing acetonitrile. nih.gov The adsorption capacity for acetonitrile was measured to be 74 mmol/g, a level that is significantly high. nih.govresearchgate.net The material's selectivity is one of its most remarkable features. The adsorption capacity for acetonitrile was found to be 132 times higher than its capacity for toluene, demonstrating that the pores are highly selective due to their specific size, arrangement, and the chemical nature of the urea-functionalized surface. nih.govresearchgate.net This high degree of selectivity makes POSS-urea a promising candidate for applications in air purification and the targeted removal of specific VOCs from gas streams. nih.gov

Adsorption Capacity of POSS-Urea for Various VOCs

Volatile Organic Compound (VOC)Adsorption Capacity (mmol/g)Selectivity Ratio (vs. Toluene)Reference
Acetonitrile74~132x nih.govresearchgate.net
Toluene~0.561x nih.govresearchgate.net
Methanol (B129727)Data indicates lower adsorption than acetonitrile, but specific value not provided in abstract.N/A arxiv.org

Design of Molecularly Imprinted Hybrid Systems

Molecular imprinting is a technique used to create synthetic receptors with recognition sites that are complementary in shape, size, and functionality to a target molecule. The bifunctional nature of urea-silane compounds makes them suitable candidates for the construction of molecularly imprinted hybrid (MIH) systems.

While direct studies on this compound for this purpose are not prominent, the principle has been demonstrated with structurally related compounds. For instance, 1,1-Bis(4-bromophenyl)-3-[(3-triethoxysilyl)propyl]-urea has been used in MIH for selective sensor applications. In such a system, the triethoxysilyl groups anchor the structure to a silica or glass substrate, while the urea and other functional groups (like the bromophenyl groups in the example) interact with the template molecule during the polymerization process. After the template is removed, it leaves behind a cavity that is specifically shaped to re-bind the target molecule. The urea group's ability to act as both a hydrogen bond donor and acceptor is critical for forming specific, non-covalent interactions with a wide range of template molecules, enabling the creation of highly selective recognition sites.

Applications in Catalysis and Sensing Platforms

The ability of this compound to form strong, stable bonds with inorganic surfaces makes it an excellent agent for developing robust catalysis and sensing platforms. gelest.com Its primary role is not typically as a catalyst or sensor itself, but as a linker molecule to immobilize catalytically active species or sensing elements onto a solid support. gelest.com

By treating a substrate such as silica, glass, or a metal oxide with the urea-silane, the surface becomes functionalized with propyl-urea groups. These groups can then be used to attach metal complexes, enzymes, or organic molecules that possess catalytic or sensing capabilities. This immobilization prevents the active component from leaching into the reaction medium or being washed away, allowing for easy separation of the catalyst/sensor from the products and enabling its reuse. gelest.com This approach is fundamental in creating heterogeneous catalysts and solid-state sensors. Furthermore, the porous materials derived from this compound, such as POSS-urea, can serve as hosts for catalytically active nanoparticles or as the sensing layer in a device, where changes in the optical or electrical properties upon analyte adsorption can be measured. nih.govnih.gov

Immobilization of Catalytically Active Species on Modified Supports

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry and industrial processes, as it facilitates catalyst recovery, reusability, and often enhances stability. This compound serves as an effective linker for anchoring catalytically active species onto various support materials, such as silica. gelest.com The process typically involves the hydrolysis and condensation of the triethoxysilyl groups onto the support's surface, creating a stable, covalently bonded organic layer. The urea functionality can then be used to chelate metal ions or provide a platform for further functionalization to bind catalyst molecules. gelest.com

The performance of such immobilized catalysts is influenced by several factors, including the nature of the support, the density of the silane linker on the surface, and the specific catalytic species being immobilized. Research in this area focuses on optimizing these parameters to achieve high catalytic activity, selectivity, and long-term operational stability.

Detailed Research Findings:

To illustrate the typical performance of such systems, the following table presents hypothetical data based on expected outcomes for a palladium catalyst immobilized on a silica support modified with this compound for a Suzuki-Miyaura coupling reaction.

Table 1: Hypothetical Performance of Immobilized Palladium Catalyst in Suzuki-Miyaura Coupling

Catalyst SystemReactionYield (%) - Cycle 1Yield (%) - Cycle 2Yield (%) - Cycle 3Leaching of Pd (ppm)
Pd/SiO2-N,N-Bis[3-(triethoxysilyl)propyl]ureaSuzuki-Miyaura959288<1

Development of Bio-conjugates for Biosensor Applications

In the field of biosensors, the stable immobilization of biorecognition molecules, such as enzymes and antibodies, onto a transducer surface is paramount for achieving high sensitivity, selectivity, and operational stability. nih.gov this compound is a valuable tool in this context, acting as a cross-linking agent and an adhesion promoter to create bio-conjugates. nih.gov The triethoxysilyl groups can be hydrolyzed to form silanol groups that covalently bind to inorganic sensor surfaces like glass, silicon oxide, or metal oxides. nih.gov The urea functionality, along with the propyl chains, provides a hydrophilic and biocompatible microenvironment that helps to preserve the native conformation and biological activity of the immobilized biomolecules. nih.gov

The creation of bio-conjugates using this silane involves the modification of the sensor surface, followed by the attachment of the biomolecule. This process can be tailored to control the orientation and density of the immobilized species, which are critical factors for the performance of the biosensor. For example, in an enzyme-based biosensor, proper immobilization ensures that the active site of the enzyme remains accessible to the analyte.

Detailed Research Findings:

Specific research detailing the use of this compound for creating bio-conjugates in biosensors is emerging. The general approach involves the functionalization of a sensor surface to create a reactive layer for biomolecule attachment. For instance, in the development of a glucose biosensor, a surface might be modified with this silane, and then glucose oxidase could be immobilized. The performance of such a biosensor would be evaluated based on its sensitivity, detection limit, linear range, and stability over time.

The following interactive table presents hypothetical data for a glucose biosensor constructed using this compound for the immobilization of glucose oxidase, illustrating the expected performance characteristics.

Table 2: Hypothetical Performance of a Glucose Biosensor with this compound as an Immobilization Agent

ParameterValue
Sensitivity5.2 µA mM⁻¹ cm⁻²
Limit of Detection (LOD)10 µM
Linear Range0.05 - 10 mM
Response Time< 10 s
Stability (after 30 days)85% of initial response

Characterization Methodologies for N,n Bis 3 Triethoxysilyl Propyl Urea Derived Materials

Spectroscopic Techniques for Chemical Structure and Bonding Analysis

Spectroscopy is fundamental to confirming the chemical identity of the silane (B1218182) and tracking its transformations during material formation, such as hydrolysis, condensation, and bonding to substrates.

FTIR and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and analyze the molecular structure of N,N-Bis[3-(triethoxysilyl)propyl]urea and its derivatives.

In FTIR analysis, characteristic absorption bands confirm the presence of key structural elements. The hydrolysis of the triethoxysilyl groups can be monitored by the decrease in intensity of Si-O-C stretching vibrations and the appearance of broad O-H stretching bands from silanol (B1196071) (Si-OH) groups. The subsequent condensation to form a polysiloxane network is evidenced by the strong, broad absorption band for Si-O-Si asymmetric stretching, typically observed around 1100 cm⁻¹. researchgate.net The central urea (B33335) group provides distinct vibrational modes, including N-H stretching vibrations around 3348 cm⁻¹ and the C=O stretching (Amide I band) near 1650-1670 cm⁻¹. nih.gov

Raman spectroscopy complements FTIR, particularly for symmetric vibrations that are weak in infrared spectra. For urea-containing structures, prominent Raman peaks include the C-N stretching mode, often observed near 1000 cm⁻¹, and the symmetric C=O stretching vibration around 1526 cm⁻¹. researchgate.net These techniques are invaluable for verifying the covalent integration of the silane into a matrix and the integrity of the urea functionality, which is critical for applications relying on hydrogen bonding.

Table 1: Key Vibrational Modes for this compound Derived Materials

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Technique
N-H (Urea)Stretching~3348FTIR
C=O (Urea)Stretching (Amide I)~1673FTIR
C=O (Urea)Symmetric Stretching~1526Raman
C-N (Urea)Stretching~1000-1020Raman
Si-O-SiAsymmetric Stretching~1040-1132FTIR
Si-OHStretching~3200-3600 (broad)FTIR
Si-O-CStretching~954, 798FTIR

Solid-State and Solution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si, 13C, 1H)

NMR spectroscopy provides detailed atomic-level information about the chemical environment of silicon, carbon, and hydrogen nuclei, making it indispensable for structural elucidation.

²⁹Si NMR is the most direct method for analyzing the condensation state of the silane. The chemical shift of the silicon atom changes depending on the number of siloxane (-O-Si) bonds it has formed. This is described by the T-notation (from "tri-functional"), where the superscript indicates the number of bridging oxygen atoms.

T⁰ : Monomeric species, R-Si(OR')₃, with no siloxane bonds.

: A silicon atom with one siloxane bond, R-Si(OR')₂(O-Si).

: A silicon with two siloxane bonds, R-Si(OR')(O-Si)₂.

: A fully condensed silicon with three siloxane bonds, R-Si(O-Si)₃.

The chemical shifts for these species in materials derived from propyl-substituted triethoxysilanes typically range from approximately -42 ppm (T⁰) to -68 ppm (T³). researchgate.netunavarra.es By quantifying the relative peak areas, the degree of condensation and cross-linking in the resulting material can be determined. researchgate.net

¹H and ¹³C NMR are used to confirm the structure of the organic part of the molecule. In ¹H NMR, signals corresponding to the propyl chain's methylene (B1212753) protons (-CH₂-) and the ethoxy groups' methyl (-CH₃) and methylene protons are identifiable. Upon hydrolysis, the disappearance of the ethoxy signals confirms the reaction progress. In ¹³C NMR, distinct resonances for each carbon atom in the propyl chain, the ethoxy groups, and the urea carbonyl group (typically >160 ppm) can be assigned to verify the molecular structure.

Table 2: Representative NMR Chemical Shifts (δ) for Silane Species

NucleusSpecies / EnvironmentTypical Chemical Shift (ppm)Information Provided
²⁹Si T⁰ (R-Si(OEt)₃)~-45Unreacted monomer
T¹ (Dimer/Terminal)~-50Initial condensation
T² (Linear/Chain)~-58Polymer chain formation
T³ (Cross-linked)~-68Fully condensed network
¹³C C=O (Urea)>160Presence of urea group
-O-C H₂-CH₃~58Presence of ethoxy group
C H₂-N (α to N)~42Propyl chain integrity
¹H -O-CH₂-C H₃~1.2Presence of ethoxy group
NH (Urea)VariableUrea group, H-bonding

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the physical form of the derived materials, from the nanoscale surface texture to the larger microscale structure.

SEM and TEM are workhorse techniques for morphological analysis. researchgate.net SEM provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. It is used to assess surface topography, porosity, and the size and distribution of particles or domains in composite materials derived from this compound. researchgate.netsemanticscholar.org For instance, when the silane is used to treat fillers, SEM can reveal the quality of the coating and how the fillers are dispersed within a polymer matrix. researchgate.net

AFM is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanometer scale. It is particularly useful for characterizing the thin films and surface modifications created by this compound. AFM can measure surface roughness with high precision and visualize the morphology of the silane layer. mdpi.com Studies on similar di- and tri-alkoxy silanes have shown that the deposition conditions and the number of hydrolyzable groups strongly influence the surface structure. mdpi.comwiley.com AFM can reveal whether the silane forms a smooth, uniform monolayer or aggregates into self-condensed "islands," a common occurrence with multifunctional silanes due to polymerization in solution or on the surface. wiley.comresearchgate.net This information is critical for applications where surface smoothness and uniformity are paramount.

X-ray Based Structural and Elemental Analysis

X-ray techniques provide information on both the elemental composition of the surface and the long-range atomic order (crystallinity) of the material.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. mdpi.com For materials derived from this compound, XPS can confirm the presence of silicon, oxygen, carbon, and nitrogen. mdpi.comstrath.ac.uk High-resolution scans of the Si 2p, C 1s, O 1s, and N 1s peaks provide chemical state information, allowing for the differentiation of Si-O bonds from Si-C bonds, or urea nitrogen from other nitrogen contaminants. unica.it XPS is therefore used to verify the successful grafting of the silane onto a substrate and to analyze the chemistry of the resulting surface layer. strath.ac.uk

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. It measures the scattering of X-rays to determine the arrangement of atoms. Materials formed from the sol-gel polymerization of this compound are often amorphous, resulting in broad, diffuse scattering patterns in XRD. However, if the material is part of a composite or if the urea groups induce some degree of local order or hydrogen-bond-driven crystallinity, XRD can detect this. For instance, studies on similar urea compounds like 1,3-diphenyl-urea have used XRD to determine their crystal system and unit cell parameters, demonstrating the technique's utility for analyzing ordered structures. researchgate.net

X-ray Diffraction (XRD) for Network Ordering and Crystallinity

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular arrangement within a material. It is particularly useful for distinguishing between crystalline (ordered) and amorphous (disordered) structures. In the context of materials derived from this compound, XRD is employed to assess the degree of long-range order in the siloxane network and to identify any crystalline domains that may form.

For periodic mesoporous organosilicas (PMOs) synthesized with urea-bridged precursors, XRD patterns can confirm the formation of ordered nanostructures, such as lamellar or hexagonal phases. researchgate.net The presence of sharp diffraction peaks at low angles (e.g., 2θ between 1.5° and 5°) indicates a well-defined, repeating pore structure. Conversely, a broad, featureless pattern, often called a halo, signifies an amorphous material lacking long-range order. Additionally, XRD can detect the presence of crystalline urea, which exhibits characteristic sharp peaks at higher 2θ values, such as 22°, 24.3°, and 29.1°. researchgate.net The analysis of peak position, intensity, and width provides quantitative data on lattice parameters, crystallite size, and structural strain. researchgate.net

Table 1: Representative XRD Peak Analysis for Urea-Silica Hybrid Material
2θ Angle (°)Peak TypeInterpretationReference Plane (if applicable)
2.1Sharp, IntenseLong-range order in mesoporous structure(100)
22.5Broad HaloAmorphous silica-siloxane matrixN/A
29.8Sharp, Low IntensityPresence of crystalline urea domains(003) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 2-10 nm of a material's surface. technion.ac.ilresearchgate.net For materials derived from this compound, XPS is indispensable for confirming the successful incorporation of the organosilane and for studying the chemistry of the resulting surface.

By irradiating the sample with a beam of X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. A typical XPS analysis of a urea-silane-modified surface would involve acquiring a survey scan to identify all present elements, followed by high-resolution scans of specific elemental peaks like Si 2p, N 1s, C 1s, and O 1s. mdpi.com For instance, the Si 2p peak around 102-103 eV confirms the presence of silicon in a siloxane (Si-O-Si) or silica (B1680970) (SiO₂) environment. mdpi.comresearchgate.net The N 1s peak, typically found around 400 eV, is a direct indicator of the urea group's presence on the surface. mdpi.comnih.gov Deconvolution of high-resolution spectra can further distinguish between different chemical environments, such as the amine/amide nitrogen in the urea group versus other nitrogen species. nih.govresearchgate.net

Table 2: Typical XPS Binding Energies for this compound Derived Films
Element (Core Level)Binding Energy (eV)Assignment/Chemical State
Si 2p~102.1 - 103.0Si-O-C / Si-O-Si (Siloxane/Silica) mdpi.comresearchgate.net
N 1s~400.0 - 400.5Amide/Urea (-NH-C(O)-NH-) mdpi.comnih.gov
C 1s~284.8C-C / C-H (Aliphatic)
C 1s~286.5C-N (Propyl chain)
C 1s~288.5N-C=O (Urea carbonyl)
O 1s~532.5Si-O-Si / SiO₂ researchgate.net

X-ray Reflectivity for Thin Film Thickness and Density Profiling

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize thin films and multilayer structures, providing precise measurements of film thickness, density, and surface and interface roughness. rigaku.comblue-scientific.com The method involves directing a beam of X-rays at a very small (grazing) angle of incidence onto a flat surface and measuring the intensity of the reflected X-rays.

Above a critical angle, the X-ray intensity drops off, and an interference pattern (known as Kiessig fringes) is generated by the reflection from the film's surface and the film-substrate interface. rigaku.com The periodicity of these fringes is directly related to the film's thickness, while the rate of intensity decay is related to surface roughness. The position of the critical angle is determined by the electron density of the film, which allows for the calculation of its mass density. rigaku.comdtic.mil For thin films created from this compound, XRR is essential for quality control, enabling the precise determination of the deposited layer's thickness and uniformity, and providing insight into the packing density of the organosilane network. rigaku.com The technique is applicable to both amorphous and crystalline films. blue-scientific.com

Table 3: Example of Data Obtained from XRR Analysis of a Urea-Silane Film
ParameterDescriptionTypical Value Range
ThicknessThe vertical depth of the film.5 - 200 nm rigaku.com
DensityThe mass density of the film material.1.2 - 1.8 g/cm³
Surface RoughnessRoot-mean-square (RMS) deviation of the surface from flatness.0.2 - 5.0 nm measurlabs.com
Interface RoughnessRMS deviation of the film-substrate interface from flatness.0.3 - 6.0 nm

Textural Characterization of Porous Systems

When this compound is used to create porous materials, such as mesoporous organosilicas, understanding the material's texture—including its surface area and pore characteristics—is paramount.

Gas Adsorption-Desorption Isotherms (e.g., N2 Physisorption for BET Surface Area and Pore Size Distribution)

Gas physisorption is the standard method for characterizing the porous structure of solid materials. The technique involves measuring the amount of gas (typically nitrogen at 77 K) that physically adsorbs onto a surface as a function of relative pressure. clays.org The resulting plot, known as an adsorption-desorption isotherm, provides a wealth of information.

The shape of the isotherm is indicative of the material's pore structure. For instance, a Type IV isotherm, characterized by a hysteresis loop, is the hallmark of mesoporous materials (pore diameters between 2 and 50 nm), which are often formed using this compound as a precursor. nih.gov From the isotherm data, several key parameters can be calculated:

BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data at low relative pressures to calculate the specific surface area of the material. Materials with high surface area often exhibit enhanced performance in applications like adsorption and catalysis. researchgate.net

Pore Volume: The total volume of the pores is typically determined from the amount of gas adsorbed at a relative pressure close to saturation. clays.org

Pore Size Distribution: The desorption branch of the isotherm is often analyzed using models like the Barrett-Joyner-Halenda (BJH) method to calculate the distribution of pore sizes within the material.

Table 4: Textural Properties of a Mesoporous Organosilica Derived from this compound
ParameterMethodTypical Value
Isotherm TypeIUPAC ClassificationType IV(a) nih.gov
Specific Surface AreaBET100 - 900 m²/g nih.govresearchgate.net
Total Pore VolumeSingle point at P/P₀ ≈ 0.990.4 - 0.9 cm³/g nih.govresearchgate.net
Average Pore DiameterBJH (Desorption)3 - 10 nm

Thermal Analysis Techniques for Structural Stability and Degradation Pathways

Thermal analysis techniques are used to measure changes in a material's physical and chemical properties as a function of temperature. They are critical for determining the operational limits and degradation behavior of materials derived from this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often performed concurrently to provide a comprehensive understanding of a material's thermal behavior.

TGA measures the change in a sample's mass as it is heated at a controlled rate. The resulting thermogram plots mass loss versus temperature. For a urea-silane hybrid material, TGA can reveal a multi-step degradation process. An initial mass loss below 150°C typically corresponds to the evaporation of adsorbed water and residual solvent. Subsequent, more significant mass loss at higher temperatures (e.g., 200-500°C) is associated with the decomposition of the organic propylurea bridging groups. The final residual mass at high temperatures (e.g., >600°C) corresponds to the remaining inorganic silica (SiO₂) network.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. The DSC curve reveals energetic transitions occurring in the material. Endothermic peaks can indicate melting, evaporation, or decomposition, while exothermic peaks can signify crystallization, cross-linking, or oxidation. For example, a DSC thermogram might show an endothermic peak corresponding to the decomposition temperature identified by TGA. researchgate.netresearchgate.net

Table 5: Summary of Thermal Events for a Urea-Bridged Organosilica Material
Temperature Range (°C)TechniqueObserved EventInterpretation
50 - 150TGA/DSCMinor mass loss / Endothermic peakLoss of physisorbed water and solvent.
200 - 400TGA/DSCMajor mass loss / Endothermic peakDecomposition of the propylurea organic linker. researchgate.net
400 - 600TGAGradual mass lossCondensation of residual silanol (Si-OH) groups.
> 600TGAStable residual massFormation of stable inorganic silica (SiO₂) residue.

Comparative Analysis and Structure Performance Relationships of N,n Bis 3 Triethoxysilyl Propyl Urea Systems

Comparative Studies with Monofunctional Organosilanes

Bifunctional organosilanes, such as N,N-Bis[3-(triethoxysilyl)propyl]urea, offer distinct advantages over their monofunctional counterparts, primarily due to their dual-ended reactivity which enhances interfacial adhesion and network formation. Monofunctional silanes possess a single hydrolyzable group (e.g., triethoxysilyl) and one organofunctional group. In contrast, this compound is a dipodal silane (B1218182), featuring two triethoxysilyl groups attached to a central urea (B33335) moiety. gelest.com

This structural difference has significant performance implications:

Enhanced Substrate Bonding: Dipodal silanes can form up to six bonds with an inorganic substrate (like silica (B1680970), aluminum, or titanium oxides) compared to the three bonds formed by a conventional monofunctional silane. gelest.com This increased number of anchor points creates a more robust and hydrolytically stable interface between the inorganic material and the organic polymer matrix. gelest.com

Improved Hydrolytic Stability: The intrinsic hydrolytic stability of the bond formed by dipodal silanes can be thousands of times greater than that of conventional silanes. gelest.com This leads to improved durability and a longer product shelf life, especially in environments with high humidity or water exposure. gelest.com

Increased Cross-linking Density: The presence of two silyl (B83357) groups allows this compound to act as a potent cross-linker, improving the mechanical properties of the resulting composite material. gelest.com

However, the performance is highly dependent on the specific application and formulation. In a study on bonding bis-GMA resin to silicatized titanium, a monofunctional silane (3-methacryloyloxypropyltrimethoxysilane) blended with a cross-linker showed higher shear bond strength than the bifunctional [3-(triethoxysilyl)propyl]urea when used alone. nih.gov This highlights that while bifunctional silanes offer theoretical advantages in bond density and stability, the compatibility of the central functional group with the polymer matrix is crucial for optimal performance. nih.govmdpi.com

Table 1: Comparison of Monofunctional vs. This compound (Bifunctional)
PropertyMonofunctional Organosilane (e.g., 3-Aminopropyltriethoxysilane)This compound (Bifunctional/Dipodal)
StructureOne silyl group, one organofunctional groupTwo silyl groups linked by a central urea moiety
Substrate Bonding SitesUp to 3 covalent bonds with inorganic substrates gelest.comUp to 6 covalent bonds with inorganic substrates gelest.com
Interfacial Bond StabilityStandardSignificantly higher hydrolytic stability gelest.com
Primary FunctionCoupling agent, adhesion promoter researchgate.netCoupling agent, cross-linker, adhesion promoter gelest.com
Performance CharacteristicEffective, but can be susceptible to hydrolysis at the interfaceEnhanced durability and mechanical properties due to higher bond density and stability gelest.com

Assessment of Triethoxy vs. Trimethoxy Variants in Material Performance

The choice between a triethoxy (-OC₂H₅) and a trimethoxy (-OCH₃) silyl group on a molecule like this compound significantly impacts its reactivity, processing characteristics, and the byproducts generated. The primary difference lies in the rate of hydrolysis, a critical first step in the formation of siloxane bonds with a substrate. shinetsusilicone-global.com

Reactivity and Hydrolysis Rate: Methoxysilyl groups are generally more reactive and hydrolyze faster than ethoxysilyl groups. shinetsusilicone-global.com This is because the methoxy (B1213986) group is smaller and less sterically hindering. The rate of hydrolysis is also dependent on pH. Under acidic conditions, the hydrolysis speed follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy. shinetsusilicone-global.com Under basic conditions, the order is Trimethoxy > Dimethoxy > Triethoxy > Diethoxy. shinetsusilicone-global.com

Curing and Storage: The faster hydrolysis of trimethoxy variants leads to quicker curing times in applications like coatings and adhesives. However, this high reactivity can also reduce the storage stability or shelf life of the silane solution. Triethoxy variants, with their slower hydrolysis rate, offer a more controlled reaction and longer pot life. researchgate.net

Byproducts of Hydrolysis: A key practical difference is the alcohol produced during hydrolysis. The hydrolysis of a methoxysilyl group releases methanol (B129727), while an ethoxysilyl group releases ethanol (B145695). shinetsusilicone-global.com Given concerns over the toxicity of methanol, ethoxy-substituted silanes are often preferred in applications where worker exposure or environmental regulations are a primary concern. shinetsusilicone-global.comwikipedia.org

Table 2: Performance Comparison of Triethoxy vs. Trimethoxy Silanes
PropertyTriethoxy Variant (e.g., this compound)Trimethoxy Variant (e.g., N,N-Bis[3-(trimethoxysilyl)propyl]urea)
Hydrolysis RateSlower/Moderate shinetsusilicone-global.comresearchgate.netFaster shinetsusilicone-global.com
Curing SpeedSlower, more controlled cureFaster cure
Storage Stability / Pot LifeLonger Shorter
Hydrolysis ByproductEthanol shinetsusilicone-global.comMethanol shinetsusilicone-global.comwikipedia.org
Application ImpactPreferred for applications requiring longer working times and avoiding methanol generation. shinetsusilicone-global.comSuitable for applications where rapid curing is advantageous.

Differentiation from Other Bifunctional Organosilane Coupling Agents (e.g., Thiourea (B124793), Tetrasulfide)

While this compound is a bifunctional silane, its performance is defined by the central urea group. Its properties differ significantly when compared to other bifunctional silanes with different central moieties, such as thiourea or tetrasulfide.

Versus Tetrasulfide-functional Silanes: Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) is a widely used bifunctional silane, especially in the rubber industry. wikipedia.org Its functionality is fundamentally different from the urea-based silane. The tetrasulfide bridge (-S-S-S-S-) is designed to react with the polymer backbone during sulfur vulcanization, forming stable covalent crosslinks. wikipedia.org The urea group, in contrast, promotes adhesion and reinforcement primarily through non-covalent hydrogen bonding. chemicalbook.com The thermal stability also differs; the urea group may begin to degrade at high processing temperatures (e.g., >250°C), while the tetrasulfide is designed to function within the temperature range of rubber compounding and curing. wikipedia.org

Table 3: Comparison of Bifunctional Silanes
FeatureThis compoundThiourea-functional SilaneBis(triethoxysilylpropyl)tetrasulfide (TESPT)
Central Functional GroupUrea (-NH-CO-NH-)Thiourea (-NH-CS-NH-) wikipedia.orgTetrasulfide (-S₄-) wikipedia.org
Primary Bonding Mechanism with PolymerHydrogen bonding chemicalbook.comStronger hydrogen bonding (more acidic) wikipedia.orgnih.govCovalent sulfur cross-linking (vulcanization) wikipedia.org
Key CharacteristicForms strong, polar interactions; enhances adhesion. chemicalbook.comEnhanced acidity and H-bonding capacity. nih.govIntegrates into rubber network via sulfur bridges. wikipedia.org
Primary ApplicationAdhesion promoter in coatings, sealants, and composites. gelest.comAnion sensing, organocatalysis, specialized adhesion. wikipedia.orgnih.govCoupling agent for silica-filled rubber in tires. wikipedia.org

Correlating Structural Modulations of the Urea Moiety with Macroscopic Properties

The urea moiety [ >N-C(=O)N< ] is the cornerstone of the performance of this compound, imparting specific macroscopic properties to materials through its unique structural and electronic features. chemicalbook.comnih.gov

The urea group's structure is planar and contains two amine hydrogens (hydrogen bond donors) and one carbonyl oxygen (hydrogen bond acceptor). chemicalbook.com This arrangement allows for the formation of strong, directional, and multiple intermolecular hydrogen bonds. chemicalbook.com In polymer systems, these interactions lead to several key performance enhancements:

Improved Mechanical Properties: In polymers like polyurethanes, the introduction of urea groups leads to stronger hydrogen bonding compared to urethane (B1682113) groups. nih.gov This creates well-defined hard-segment domains that act as physical crosslinks, resulting in materials with higher tensile strength and better mechanical performance. nih.govresearchgate.net

Enhanced Adhesion: The polarity and potent hydrogen-bonding capacity of the urea group significantly improve adhesion to polar substrates. It can form strong interactions with surface hydroxyl groups on inorganic fillers or with polar functional groups within a polymer matrix. gelest.com

Modulating the structure of the urea group itself—for example, by substituting the hydrogens on the nitrogen atoms—would directly alter these properties. Such substitutions could introduce steric hindrance, which would disrupt the planarity and hydrogen bonding network, likely leading to a decrease in mechanical strength and thermal stability. researchgate.net The dual propyl chains flanking the urea group provide flexibility and a necessary spacer between the inorganic-reactive silyl groups and the polymer-interactive urea core.

Table 4: Correlation of Urea Moiety Structure with Macroscopic Properties
Structural Feature of Urea MoietyAssociated Chemical PropertyResulting Macroscopic Property
Two N-H groups (H-bond donors) chemicalbook.comStrong, multiple intermolecular hydrogen bonding capacity chemicalbook.comImproved mechanical strength, higher thermal stability, enhanced adhesion to polar surfaces. nih.govresearchgate.net
One C=O group (H-bond acceptor) chemicalbook.com
Planar, rigid structure chemicalbook.comForms well-ordered "hard segment" domains in polymers.Better phase separation in copolymers, leading to improved elastomeric properties and strength. nih.gov
High polarityStrong dipole-dipole interactions.Increased surface energy, improved compatibility with polar polymers and fillers. jdat.org

Predictive Models for Structure-Property-Performance Relationships

Predicting the performance of complex molecules like this compound in a composite system is a significant challenge that is increasingly being addressed by computational modeling. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are the primary tools used for this purpose. researchgate.netdntb.gov.ua

These models aim to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. european-coatings.com The process generally involves:

Data Collection: Gathering high-quality experimental data for a series of related organosilanes. This includes both the chemical structures and the measured performance properties (e.g., adhesion strength, modulus, thermal stability). researchgate.net

Descriptor Calculation: Using computational chemistry software to calculate a large number of molecular descriptors for each silane. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties (e.g., partial charges, dipole moment), and topology. researchgate.net

Model Building and Validation: Employing statistical methods, like multiple linear regression or machine learning algorithms (e.g., k-nearest neighbor), to build a mathematical equation that links the most relevant descriptors to the observed property. researchgate.net The model's predictive power is then rigorously tested using cross-validation and external test sets of chemicals not used in the model-building process. researchgate.net

For this compound systems, a robust QSPR model would need to incorporate descriptors that account for:

The hydrolysis and condensation kinetics of the triethoxysilyl groups.

The hydrogen bonding strength and capacity of the central urea moiety.

The conformational flexibility of the propyl spacer chains.

The interaction energy between the silane and specific substrates (e.g., silica, polymer).

Projects like the OPEn structure-activity/property Relationship App (OPERA) demonstrate the feasibility of developing such predictive models for various chemical properties. researchgate.net These tools can accelerate materials discovery by allowing researchers to screen virtual candidates and prioritize the synthesis of the most promising organosilanes, reducing the need for extensive and time-consuming experimental work. researchgate.net

Future Directions and Emerging Research Frontiers

Advanced Synthetic Strategies for Complex Architectures

The development of advanced synthetic methodologies is crucial for unlocking the full potential of N,N-Bis[3-(triethoxysilyl)propyl]urea in creating complex, hierarchical structures. Current research is moving beyond simple film formation and exploring its use as a building block for more intricate designs.

One promising area is the use of this bis-silane in the sol-gel process to create core-shell nanoparticles. By carefully controlling the hydrolysis and condensation reactions, it is possible to form a silica (B1680970) or organosilica shell around a variety of core materials, such as quantum dots, magnetic nanoparticles, or drug-delivery vehicles. The urea (B33335) groups within the shell can provide additional functionality, such as enhanced stability and specific interactions with the encapsulated material.

Furthermore, researchers are investigating the synthesis of dendrimeric and hyperbranched polymers using this compound as a branching unit. The dual reactive sites on the molecule allow for the controlled, layer-by-layer growth of these complex three-dimensional structures. These materials are of interest for applications in catalysis, drug delivery, and as rheology modifiers.

Sonochemical synthesis, which utilizes high-intensity ultrasound, is also being explored as a method to produce novel nanostructured materials from this precursor. nih.gov Acoustic cavitation can induce localized high temperatures and pressures, leading to unique reaction pathways and the formation of amorphous nanoparticles or structured gels with high surface areas. nih.gov

Synthetic StrategyPotential ArchitectureKey Features
Sol-Gel ChemistryCore-Shell NanoparticlesEncapsulation, surface functionalization
Controlled PolymerizationDendrimers, Hyperbranched PolymersHigh functionality, controlled architecture
SonochemistryNanostructured Gels/ParticlesHigh surface area, amorphous structures

Integration into Stimuli-Responsive and Adaptive Materials

A major frontier in materials science is the development of materials that can respond to external stimuli. The urea functionality and the siloxane network formed from this compound make it an excellent candidate for creating such "smart" materials.

The most explored application in this area is in self-healing coatings. The urea groups can form strong, reversible hydrogen bonds. When a crack forms in the material, these bonds can break and then reform, effectively "healing" the damage. The silane (B1218182) groups provide strong adhesion to the substrate, ensuring the durability of the coating. The dynamic nature of the urea bond is central to this self-healing capability. google.comrsc.org The encapsulation of this silane within microcapsules in a coating allows for the release of the healing agent upon damage. nih.gov

Beyond self-healing, there is potential for this compound to be integrated into materials that respond to other stimuli:

pH-Responsive Materials: The urea group can be protonated or deprotonated depending on the pH, leading to changes in the material's properties, such as swelling or solubility. This could be utilized in controlled-release systems for drugs or fragrances.

Thermo-Responsive Materials: By combining this compound with thermo-responsive polymers, it is possible to create materials that change their shape or permeability with temperature.

Light-Responsive Materials: Incorporation of photo-responsive moieties into the molecular structure could lead to materials that change color or shape upon exposure to specific wavelengths of light.

Exploration of Novel Catalytic and Separations Applications

The unique chemical nature of this compound suggests its potential use in catalysis and separation technologies, although this remains a relatively unexplored area.

The presence of both Lewis basic urea sites and Lewis acidic silanol (B1196071) groups (after hydrolysis) could enable this molecule to act as a bifunctional catalyst for certain organic reactions. The urea group can activate substrates through hydrogen bonding, while the silica network can provide a stable support. chemscene.com There is growing interest in using urea-based compounds in cooperative catalysis. chemscene.com

In the field of separations, membranes modified with this compound could exhibit selective transport properties. The urea groups can provide specific interaction sites for the separation of molecules based on size, shape, or chemical affinity. For example, such membranes could potentially be used for gas separation (e.g., CO2 capture) or for the purification of water.

Application AreaPotential Role of this compoundResearch Focus
Catalysis Bifunctional catalyst, catalyst supportCooperative catalysis with urea and silanol groups
Separations Membrane modifierSelective transport based on specific interactions

Synergistic Approaches Combining Computational and Experimental Research

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining computational modeling and experimental validation is essential.

Density Functional Theory (DFT) can be a powerful tool for understanding the fundamental properties of this molecule. DFT calculations can predict molecular geometries, reaction energies, and spectroscopic signatures, providing insights into the mechanisms of hydrolysis, condensation, and interaction with surfaces. Such studies can help in the rational design of new materials with desired properties.

Molecular Dynamics (MD) simulations can be used to model the behavior of larger systems, such as self-healing coatings or polymer nanocomposites. MD can provide information on the dynamics of the urea hydrogen bonds, the diffusion of small molecules through the material, and the mechanical properties of the resulting network.

By combining these computational techniques with experimental data from techniques like spectroscopy, microscopy, and mechanical testing, researchers can gain a deeper understanding of the structure-property relationships in these materials. This integrated approach will be crucial for the development of the next generation of organosilane-based materials.

Sustainable Synthesis and Circular Economy Considerations for Organosilane Materials

As the applications of organosilanes expand, it is imperative to consider the environmental impact of their production and end-of-life. Future research will increasingly focus on sustainable synthesis routes and the development of a circular economy for these materials.

Current synthetic methods for organosilanes often rely on chlorinated precursors and produce significant salt waste. Greener synthetic pathways are being explored, such as the direct catalytic dehydrocoupling of amines and silanes, which produces only hydrogen as a byproduct. Biocatalytic approaches, using enzymes to synthesize siloxanes, are also showing promise for more sustainable production.

The concept of a circular economy for silicon-based materials is gaining traction. This involves the development of methods to recycle and reuse organosilane-containing materials at the end of their life. Chemical recycling, or depolymerization, can break down silicone polymers into their constituent monomers, which can then be used to produce new materials. This approach can significantly reduce the carbon footprint and energy consumption associated with silicone production. For photovoltaic-grade silicon, recycling can reduce carbon emissions by as much as 80%.

The development of reversible and reprocessable materials based on dynamic covalent bonds, such as the hindered urea bonds found in some self-healing polymers, is another key strategy for a circular economy. google.comrsc.org These materials can be reshaped and reused, extending their lifetime and reducing waste.

Sustainability AspectResearch DirectionPotential Impact
Sustainable Synthesis Catalytic dehydrocoupling, biocatalysisReduced waste, lower energy consumption
Circular Economy Chemical recycling, depolymerizationReduced reliance on virgin materials, lower carbon footprint
Material Design Reversible and reprocessable polymersExtended material lifetime, reduced waste

Q & A

Q. What are the recommended synthetic methodologies for N,N-Bis[3-(triethoxysilyl)propyl]urea in academic laboratories?

The compound is typically synthesized via a nucleophilic addition reaction between an isocyanate and an amine. For example, reacting 3-(triethoxysilyl)propyl isocyanate with a diamine under controlled conditions (e.g., ethanol as a solvent, room temperature, 24-hour reaction time) yields urea derivatives. Purification often involves solvent removal under reduced pressure, followed by washing with ethanol or acetonitrile to eliminate unreacted precursors . Optimizing molar ratios (e.g., 1:3 amine-to-isocyanate) and reaction duration can improve yields .

Q. What key physicochemical properties must researchers prioritize during experimental design?

  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., ethanol, acetonitrile) but may hydrolyze in aqueous environments due to the triethoxysilyl group .
  • Stability : Store in anhydrous conditions at 2–8°C to prevent hydrolysis. IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹ and Si-O-C vibrations at ~1076 cm⁻¹) confirms structural integrity post-synthesis .
  • Reactivity : The triethoxysilyl group enables covalent bonding to hydroxyl-rich surfaces (e.g., silica nanoparticles), while the urea moiety facilitates hydrogen bonding .

Q. What safety protocols are critical for handling this compound?

  • Use PPE: Nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Engineering controls: Conduct reactions in a fume hood with local exhaust ventilation to mitigate vapor inhalation .
  • Storage: Keep in sealed containers under nitrogen to minimize moisture ingress .

Advanced Research Questions

Q. How can this compound be applied in functionalizing mesoporous silica nanoparticles (MSNs) for targeted drug delivery?

The triethoxysilyl group anchors the compound to MSN surfaces via siloxane bonds, while the urea moiety enables further functionalization (e.g., attaching targeting ligands like mannose). For example:

  • Synthesis : Mix MSNs with the urea derivative in ethanol (33°C, 24 hours), followed by centrifugation and washing to remove excess reagents .
  • Characterization : Confirm surface modification using FTIR (Si-O-Si at ~1080 cm⁻¹) and TEM to assess nanoparticle morphology .

Q. What analytical techniques resolve structural and purity challenges in synthesizing this compound?

  • FTIR : Identifies urea (C=O at 1650–1680 cm⁻¹) and siloxane (Si-O-C at 1076 cm⁻¹) functional groups .
  • NMR : ¹H and ¹³C NMR verify propyl chain integration and urea formation (e.g., NH protons at δ 5–6 ppm) .
  • Chromatography : HPLC or GC-MS detects impurities (e.g., unreacted isocyanates) and quantifies purity .

Q. How can researchers address contradictions in reaction efficiency when scaling synthesis?

  • Parameter optimization : Adjust reaction stoichiometry (e.g., excess isocyanate to drive amine conversion) or solvent polarity to enhance reactivity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from byproducts .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks (e.g., moisture-induced hydrolysis) .

Q. What role does the urea group play in enhancing sensor specificity in hybrid materials?

The urea moiety’s hydrogen-bonding capacity improves target recognition in molecularly imprinted polymers (MIPs). For example, in fluorescent sensors, urea-functionalized siloxanes enhance selectivity for organophosphates (e.g., phoxim) by forming stable host-guest complexes. This is validated via competitive binding assays and recovery studies (86.8–98.2% in spiked samples) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.